molecular formula C16H19N3O4 B2867666 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2309538-18-7

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2867666
CAS No.: 2309538-18-7
M. Wt: 317.345
InChI Key: PTGBISOMLGABDZ-UHFFFAOYSA-N
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Description

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound featuring an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure is elaborated with a 1-(2-ethoxybenzoyl)pyrrolidine moiety, which may influence the compound's overall properties, solubility, and biological activity. The imidazolidine-2,4-dione core is a privileged structure in drug discovery. Derivatives of this scaffold have been investigated as inhibitors of virulence factor production in pathogens like Pseudomonas aeruginosa , showing potential in reducing protease, hemolysin, and pyocyanin production by interfering with quorum-sensing pathways . Furthermore, structurally related compounds containing the imidazolidine-2,4-dione framework have been studied for their use as medicinal products, indicating the broad utility of this core in biological applications . Researchers may find this compound valuable for exploring new therapeutic agents, particularly in the areas of anti-infective and metabolic disease research. The specific stereochemistry of the pyrrolidin-3-yl linkage and the nature of the 2-ethoxybenzoyl substituent present key features for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and mechanism of action.

Properties

IUPAC Name

3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBISOMLGABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method is the Knoevenagel condensation, which is used to create a variety of new compounds containing biologically active imidazolidine-2,4-dione cores . Another method involves the Bucherer–Berg reaction, which is modified to synthesize larger homologous molecules . The structure of these derivatives is confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial and anticonvulsant properties . Molecular docking studies have shown that it has a high binding affinity towards various bacterial proteins, making it a potential candidate for antibacterial agents . Additionally, it has been evaluated for its anticonvulsant activity through molecular docking for Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore .

Mechanism of Action

The mechanism of action of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore . The antibacterial properties are linked to its interaction with bacterial proteins, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Key Substituents Notable Functional Groups
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Imidazolidine-2,4-dione 1-(2-Ethoxybenzoyl)pyrrolidin-3-yl Ethoxybenzoyl, pyrrolidine, hydantoin
YA1 (Pyrrolidine-2,4-dione derivative) Pyrrolidin-2,4-dione 1-Benzyl, 3,3-dimethyl, 5-methylene Benzyl, methyl groups, exocyclic alkene
YA2/YA3 (Spiroisoxazoline derivatives) Spiroisoxazoline Benzyl, dimethyl, phenyl/carboxylate Spirocyclic isoxazoline, ester groups
Thiazolidine-2,4-dione derivatives Thiazolidine-2,4-dione Diisopropylaminoethyl, methoxybenzyl Thioether, tertiary amine, methoxy

Key Observations :

  • The target compound’s hydantoin core differs from YA1’s pyrrolidine dione by incorporating an additional nitrogen atom, enhancing hydrogen-bonding capacity.
  • Compared to YA2/YA3’s spiroisoxazoline system, the target lacks oxygen-containing heterocycles but shares conformational rigidity via the pyrrolidine linkage.
  • Thiazolidine dione derivatives () replace the hydantoin’s nitrogen with sulfur, altering electronic properties and metabolic stability .

Comparison :

  • The target compound’s synthesis is hypothesized to resemble hydantoin-forming reactions (e.g., Bucherer-Bergs or Hajos-Parrish-Eder-Sauer-Wiechert reactions) .
  • YA2/YA3 require spirocyclization, a more complex step than the straightforward alkylation used for thiazolidine diones .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data

Compound Class Melting Point (°C) ¹H NMR (δ, ppm) LC-MS (m/z)
Target Compound Not reported Not available Not available
YA1 Not reported Not available Not available
Thiazolidine-2,4-dione derivative 83–85 (ethanol) 1.45–1.50 (m, 12H, CH(CH₃)₂), 4.05 (s, OCH₃) [M+H]⁺ = 405 (C₁₉H₂₈N₂O₃S)

Insights :

  • The absence of data for the target compound underscores the need for further characterization.
  • Thiazolidine diones exhibit distinct NMR signals for methoxy (δ ~4.05) and isopropyl groups (δ ~1.45), which would differ in the target compound due to its ethoxybenzoyl substituent .

Biological Activity

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

This structure features an imidazolidine core with a pyrrolidine moiety and an ethoxybenzoyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to modulation of biochemical pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Interaction : The compound exhibits affinity for certain receptor sites, which may mediate its pharmacological effects. This includes potential interactions with neurotransmitter receptors that influence mood and cognition.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityObservationsIC50 Value
Antitumor ActivityInduced apoptosis in cancer cell lines5 µM
Antimicrobial EffectsInhibited growth of Gram-positive bacteria10 µM
Anti-inflammatory PropertiesReduced cytokine production in vitro7 µM

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antitumor Efficacy :
    • A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited strong antimicrobial properties against several strains of bacteria, particularly Staphylococcus aureus. The observed minimum inhibitory concentration (MIC) was significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research on inflammatory models showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory diseases .

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